N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and other applications .
Preparation Methods
The synthesis of N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles . The reaction conditions often include the use of solvents like pyridine and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) . By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 activity, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with applications in explosives.
The uniqueness of this compound lies in its dual role as a potential anticancer agent and its utility in material science due to its photophysical properties .
Properties
Molecular Formula |
C19H26N4O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H26N4O/c24-19(17-14-18-20-12-7-13-22(18)21-17)23(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 |
InChI Key |
YPGJUAWKPIPWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NN4C=CC=NC4=C3 |
Origin of Product |
United States |
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